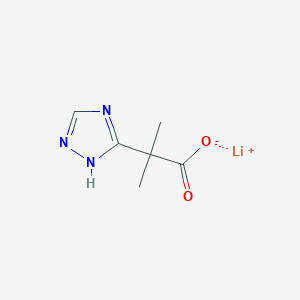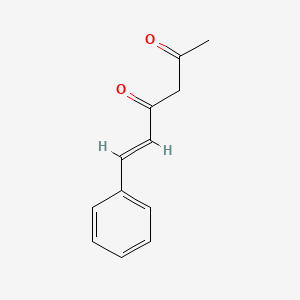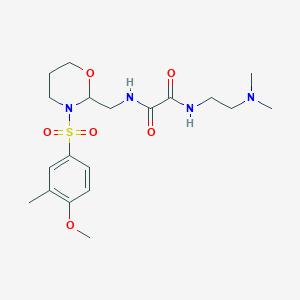![molecular formula C9H12N4 B2497264 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine CAS No. 610276-38-5](/img/structure/B2497264.png)
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are a group of compounds that have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against cell lines in vitro .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized . The synthesis involved a series of reactions, including aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various methods. For example, the geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The compound reacts with various substances under certain conditions. For instance, it reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups .Scientific Research Applications
Antibacterial Activity
Compounds with a similar structure, such as triazolo[4,3-a]pyrazine derivatives, have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antimalarial Agents
A series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment have been synthesized and evaluated for their antimalarial activity . Some of these compounds showed good antimalarial activity with inhibitory concentration IC 50 = 2.24 and 4.98 μM, respectively .
Antidiabetic Activity
Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic activity . For example, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Anti-platelet Aggregation
These compounds have also been found to have anti-platelet aggregation properties , which could be useful in the treatment of conditions such as heart disease and stroke.
Antifungal Activity
Triazolo[4,3-a]pyrazine derivatives have been found to have antifungal activity , which could be useful in the treatment of various fungal infections.
Antitubercular Activity
These compounds have also been found to have antitubercular activity , which could be useful in the treatment of tuberculosis.
Anticonvulsant Properties
Triazolo[4,3-a]pyrazine derivatives have been found to have anticonvulsant properties , which could be useful in the treatment of conditions such as epilepsy.
Drug Discovery Programs
Due to their wide range of biological activities, these compounds are important in drug discovery programs . They serve as a starting point for the development of new drugs with various therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds with a triazole moiety have been reported to interact with a variety of enzymes and receptors .
Mode of Action
Compounds with a similar structure have been shown to form hydrogen bonds with different targets, leading to various pharmacological effects .
Biochemical Pathways
Similar compounds have been reported to exhibit a broad spectrum of antibacterial activity .
Pharmacokinetics
It is known that the presence of a triazole moiety in similar compounds can improve their pharmacokinetics .
Result of Action
Similar compounds have been reported to exhibit cytotoxicity at certain concentrations .
Action Environment
It is known that similar compounds are thermally stable and insensitive to redox, hydrolysis, and enzymatic hydrolase .
Future Directions
Triazole compounds have been widely studied for their high selectivity and specificity, making them less toxic and with fewer side effects . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-a]pyridin-3-yl)propan-1-amine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-2,4,7H,3,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLABOPWJFIVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)
![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)


![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)

![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2497201.png)
![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)